

Application Note: Targeted pH-Sensitive Liposomes using Tfp-PEG13-DSPE

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Compound of Interest

Compound Name: *Tfp-peg13-dspe*

Cat. No.: *B8075152*

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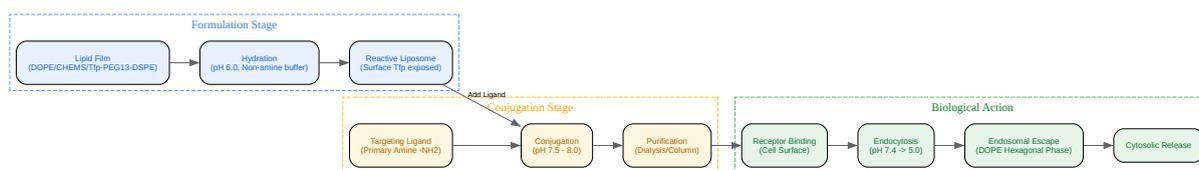
Introduction & Mechanistic Rationale

The System Components

- pH-Sensitive Base (DOPE/CHEMS): The core formulation relies on DOPE (Dioleoylphosphatidylethanolamine), a fusogenic lipid that forms a non-bilayer hexagonal II phase () in isolation. It is stabilized into a bilayer at neutral pH by CHEMS (Cholesteryl hemisuccinate). In the acidic endosome (pH < 5.5), CHEMS protonates, losing its stabilizing charge. This triggers DOPE to revert to the phase, fusing with the endosomal membrane and releasing the cargo into the cytosol.
- The Linker (**Tfp-PEG13-DSPE**):
 - Tfp (Tetrafluorophenyl) Ester: An amine-reactive moiety superior to NHS esters due to higher hydrolytic stability, allowing for more robust processing in aqueous buffers before ligand addition.
 - PEG13 Spacer: A short polyethylene glycol tether (~600 Da). Unlike long "Stealth" PEGs (PEG2000+), this short spacer keeps the targeting ligand (e.g., antibody fragment, peptide) close to the liposome surface. This is critical for fusogenic liposomes; if the ligand is too far out, the liposome may bind the target cell but fail to fuse effectively because the membrane is held at a distance.

Mechanism of Action

The **Tfp-PEG13-DSPE** anchors a targeting ligand (e.g., anti-HER2, Transferrin) to the liposome. Upon binding to the target cell, the liposome is internalized via receptor-mediated endocytosis. The drop in pH within the endosome triggers the DOPE/CHEMS destabilization.



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Figure 1: Workflow from lipid film hydration to cytosolic drug release. The Tfp ester stability allows it to survive the initial hydration step if pH is controlled.

Materials & Equipment

Reagents

Component	Function	Recommended Source/Grade
DOPE	Fusogenic Lipid	1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (>99%)
CHEMS	pH-Titratable Stabilizer	Cholesteryl Hemisuccinate
Tfp-PEG13-DSPE	Reactive Linker	BroadPharm / AxisPharm (Store at -20°C, desiccated)
Targeting Ligand	Homing Moiety	Antibody, Fab' fragment, or Peptide (Must have free -NH ₂)
MES Buffer	Hydration Buffer	2-(N-morpholino)ethanesulfonic acid (Non-amine)
HEPES Buffer	Conjugation Buffer	4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid (Non-amine)

Critical Note on Buffers: Never use Tris, Glycine, or Ammonium salts during the conjugation step. These contain primary amines that will compete with your ligand for the Tfp ester, neutralizing the reactive lipid.

Experimental Protocol

Phase A: Preparation of Reactive pH-Sensitive Liposomes

Objective: Create stable liposomes while preserving the Tfp ester reactivity.

- Molar Ratio Calculation:
 - Standard pH-sensitive ratio: DOPE : CHEMS : **Tfp-PEG13-DSPE**
 - Recommended Molar Ratio: 60 : 38 : 2
 - Note: Keep PEG-lipid < 5 mol% to prevent inhibition of the membrane fusion process.

- Lipid Film Formation:
 - Dissolve lipids in Chloroform/Methanol (2:1 v/v).
 - Evaporate solvent under nitrogen stream to form a thin film.
 - Desiccate under vacuum for >4 hours to remove trace solvent.
- Hydration (The "Tfp-Safe" Step):
 - Buffer: 10 mM MES, 140 mM NaCl, pH 5.5 - 6.0.
 - Why pH 6.0? Tfp esters are relatively stable at slightly acidic pH. Hydrating at pH 7.4 or higher promotes premature hydrolysis.
 - Add buffer to the film and hydrate at 50°C (above the transition temperature of DSPE) for 30 minutes.
- Sizing (Extrusion):
 - Extrude through 100 nm polycarbonate membranes (11-21 passes) at 50°C.
 - Result: Uniform liposomes (~120 nm) with Tfp esters displayed on the surface, temporarily "dormant" due to acidic pH.

Phase B: Ligand Conjugation (Surface Activation)

Objective: Covalently attach the ligand to the liposome surface.

- Ligand Preparation:
 - Ensure Ligand is in a non-amine buffer (e.g., PBS or HEPES, pH 7.4 - 8.0).
 - If Ligand is in Tris/Glycine, perform buffer exchange using Zeba Spin columns or dialysis.
- [1]
- pH Adjustment & Reaction:

- Immediately prior to mixing, adjust the liposome suspension pH to 7.5 - 8.0 using 1M HEPES (pH 8.5) or dilute NaOH. Reaction efficiency peaks at pH 8.0.
- Add Ligand to Liposomes.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
 - Ratio: Typically 1:10 to 1:20 (Ligand : Tfp-Lipid molar ratio) depending on ligand cost and density requirements.
- Incubate at Room Temperature for 2-4 hours or 4°C overnight with gentle stirring.
- Quenching (Optional but Recommended):
 - Add 10 mM Tris-HCl (pH 8.0) or Ethanolamine to quench any remaining unreacted Tfp esters. This prevents non-specific binding later.

Phase C: Purification

- Separation: Remove unbound ligand using Size Exclusion Chromatography (e.g., Sepharose CL-4B) or Dialysis (MWCO 300 kDa for antibodies, smaller for peptides).
- Storage: Store at 4°C. Do not freeze.

Quality Control & Validation

Parameter	Method	Acceptance Criteria
Size / PDI	Dynamic Light Scattering (DLS)	100–140 nm / PDI < 0.2
Zeta Potential	ELS (pH 7.4)	Negative (-20 to -40 mV) due to CHEMS.
Conjugation Efficiency	BCA Assay / HPLC	> 60% ligand attachment (verify protein band co-elutes with lipid fraction).
pH-Sensitivity	Calcein Leakage Assay	< 10% leakage at pH 7.4; > 70% leakage at pH 5.0 within 30 mins.

Protocol: pH-Sensitivity Verification (Calcein Leakage)

- Encapsulate 50 mM Calcein (self-quenching concentration) during hydration.
- Remove unencapsulated Calcein via column chromatography.
- Incubate liposomes in buffers ranging from pH 7.4 to pH 4.5.
- Measure Fluorescence (Ex 490 / Em 520).
- Add Triton X-100 (0.1%) to determine 100% release ().
- Calculate % Release:

Troubleshooting & Optimization

- Issue: Low Conjugation Efficiency.
 - Cause: Tfp hydrolysis during hydration.
 - Fix: Ensure hydration buffer is pH < 6.0 and cold (if lipids permit, though DSPE requires heat; try minimizing heat exposure time). Alternatively, use the Post-Insertion Method: Form DOPE/CHEMS liposomes first, then incubate with **Tfp-PEG13-DSPE** micelles (pre-conjugated with ligand) at 60°C for 30 mins.
- Issue: Aggregation during pH adjustment.
 - Cause: DOPE is unstable near its isoelectric point or if CHEMS protonates locally.
 - Fix: Add pH adjustment buffer slowly with rapid stirring. Ensure sufficient PEG density (but keep < 5%).

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